

An In-Depth Technical Guide to 5-Benzyloxy-DL-tryptophan

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Compound of Interest

Compound Name: 5-Benzyloxy-DL-tryptophan

Cat. No.: B167541

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Introduction

5-Benzyloxy-DL-tryptophan is a synthetically modified, non-proteinogenic amino acid of significant interest to the scientific community, particularly those in drug discovery and peptide chemistry. As a derivative of tryptophan, it incorporates a bulky benzyloxy group at the 5-position of the indole ring. This modification sterically and electronically alters the native tryptophan structure, transforming it from a simple building block into a valuable tool for chemical synthesis and a modulator of biological pathways.^[1]

This guide provides a comprehensive overview of **5-Benzyloxy-DL-tryptophan**, consolidating its chemical properties, synthesis, and key applications. It is intended for researchers and professionals who require a technical understanding of this compound for use in laboratory and development settings.

Compound Identification and Properties

Correctly identifying a chemical entity is the foundation of reproducible science. **5-Benzyloxy-DL-tryptophan** is known by several synonyms, and its core properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₃	[1][2]
Molecular Weight	310.35 g/mol (also reported as 310.36 g/mol)	[1][2]
IUPAC Name	2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid	[3]
CAS Numbers	6383-70-6, 1956-25-8	[3]
Synonyms	5-(Benzyloxy)tryptophan, DL-5-Benzyloxytryptophan, H-DL-Trp(5-OBzl)-OH	[1][3]
Appearance	White to light yellow crystalline powder	[1]
Solubility	Soluble in some organic solvents like alcohols, ethers, and ketones	[1]
Melting Point	Not consistently reported; related compounds like DL-Tryptophan decompose at 280-290 °C	

Note on CAS Numbers: Both CAS numbers 6383-70-6 and 1956-25-8 are frequently associated with this compound in chemical databases and supplier catalogs, often used interchangeably for the DL-racemic mixture.[3]

Synthesis and Characterization

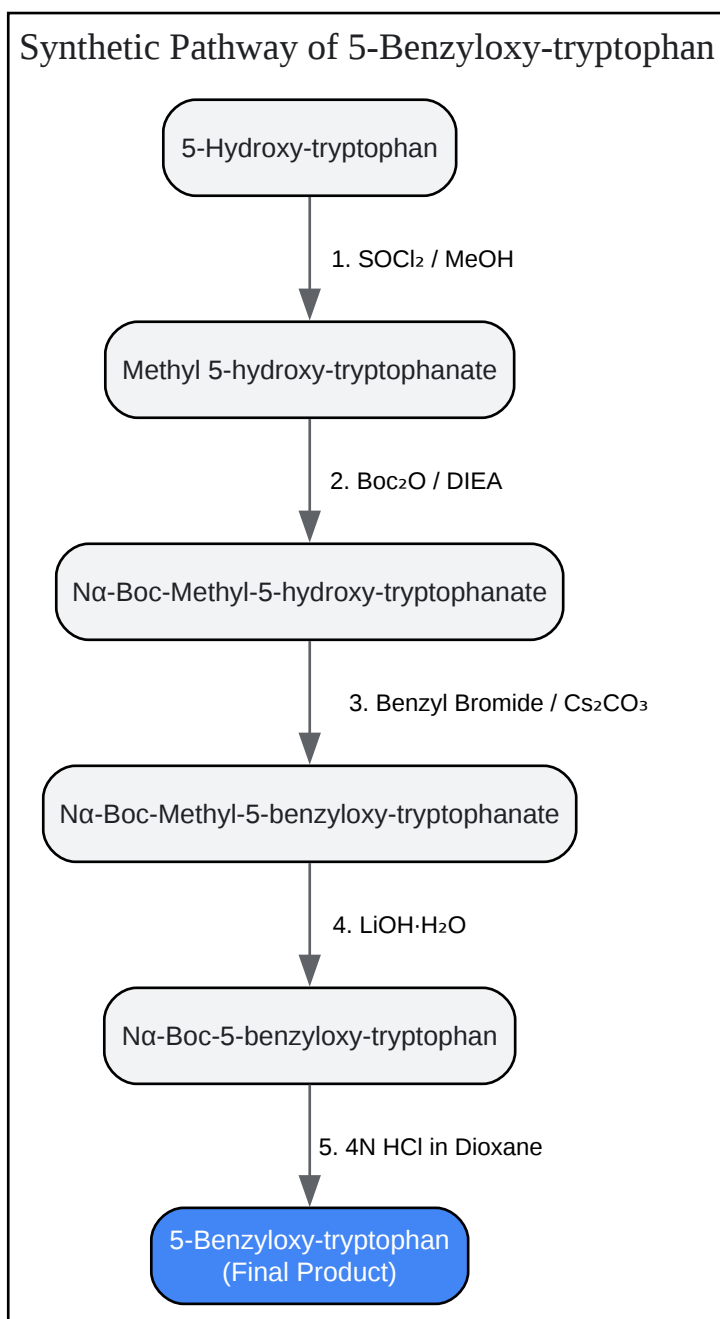
The synthesis of **5-Benzyloxy-DL-tryptophan** is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and effective strategy involves the benzylation of a protected 5-hydroxy-DL-tryptophan precursor.

Synthetic Pathway Overview

A logical synthetic route begins with commercially available 5-hydroxy-L-tryptophan (the protocol is adaptable for the DL-mixture).^[4] The pathway involves:

- Esterification of the carboxylic acid to prevent side reactions.
- N α -Boc Protection of the alpha-amino group.
- Benzylation of the 5-hydroxyl group on the indole ring using benzyl bromide.
- Saponification (hydrolysis) of the ester to regenerate the carboxylic acid.
- Deprotection (acid-catalyzed cleavage) of the Boc group to yield the final product.^[4]

This workflow is illustrated in the diagram below.



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Caption: A five-step synthesis of 5-Benzyloxy-tryptophan from 5-Hydroxy-tryptophan.

Experimental Protocol: Synthesis from 5-Hydroxy-L-tryptophan

This protocol is adapted from established literature procedures for the L-enantiomer, which demonstrates the core chemical transformations.[4]

Step 1 & 2: Esterification and N α -Boc Protection

- Suspend 5-hydroxy-L-tryptophan in methanol (MeOH) and cool to 0 °C.
- Add thionyl chloride (SOCl₂) dropwise and allow the reaction to warm to room temperature, stirring for 18 hours to form the methyl ester.
- Remove the solvent under reduced pressure.
- Dissolve the resulting solid in dichloromethane (CH₂Cl₂), and add diisopropylethylamine (DIEA) followed by di-tert-butyl dicarbonate (Boc₂O).
- Stir the mixture for 4 hours at room temperature.
- Perform an aqueous work-up and purify by column chromatography to isolate N α -Boc-methyl-5-hydroxy-tryptophanate.

Step 3: Benzylation

- Dissolve the product from the previous step in acetone.
- Add cesium carbonate (Cs₂CO₃) and benzyl bromide.
- Stir the reaction at room temperature for 18 hours.
- Filter the mixture and concentrate the filtrate. Purify the residue by flash column chromatography to yield N α -Boc-methyl-5-benzyloxy-tryptophanate.

Step 4: Saponification

- Suspend the benzylated intermediate in a mixture of tetrahydrofuran (THF) and water (2:1).
- Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at 5 °C for 18 hours.
- Acidify the reaction to pH 2–3 with 1N HCl and concentrate under reduced pressure.

- Purify by flash column chromatography to obtain N α -Boc-5-benzyloxy-tryptophan.

Step 5: Boc Deprotection

- Dissolve the N α -Boc protected acid in a solution of 4N HCl in dioxane.
- Stir the reaction at room temperature for 1 hour.
- Remove the solvent under reduced pressure to yield the final product, 5-benzyloxy-L-tryptophan hydrochloride.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While detailed peak lists are not readily available in all public sources, spectral data can be found in specialized databases.

- ^1H and ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. Spectra for 5-Benzyloxytryptophan are available for reference in databases such as the Spectral Database for Organic Compounds (SDBS).[\[3\]](#)
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The exact mass is 310.13174244 Da.[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Reference spectra are available in databases like SpectraBase.[\[3\]](#)

Applications in Research and Drug Development

The primary application of **5-Benzyloxy-DL-tryptophan** in modern research is as a competitive inhibitor of the L-type Amino Acid Transporter 1 (LAT1).

Mechanism of Action: LAT1 Inhibition

LAT1 (SLC7A5) is a membrane transporter responsible for the sodium-independent uptake of large neutral amino acids, such as leucine, phenylalanine, and tryptophan, into cells.[\[4\]](#) In many forms of cancer, LAT1 is significantly upregulated to meet the high metabolic demand of rapidly proliferating tumor cells for these essential amino acids.[\[5\]](#)

By supplying amino acids for protein synthesis and metabolic processes, LAT1 plays a crucial role in cancer cell survival and growth. Consequently, inhibiting LAT1 has emerged as a promising anti-cancer strategy.^[5]

5-Benzyloxy-L-tryptophan acts as a competitive inhibitor of LAT1.^[4] The bulky benzyloxy group at the 5-position prevents it from being transported; instead, it occupies the binding site and blocks the entry of natural substrates. In studies using HT-29 human colon carcinoma cells, 5-benzyloxy-L-tryptophan was shown to inhibit the uptake of [³H]-L-leucine with a half-maximal inhibitory concentration (IC₅₀) of 19 μM.^[4] This makes it a moderately potent inhibitor and a valuable tool compound for studying LAT1 function and for developing more potent therapeutic agents.^[4]

Use in Peptide Synthesis

As an unnatural amino acid, **5-Benzyloxy-DL-tryptophan** can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The benzyloxy group serves as a stable protecting group for the 5-hydroxy functionality, which can be removed via hydrogenolysis if the native 5-hydroxytryptophan residue is desired in the final peptide. Its inclusion allows for the creation of novel peptides with modified steric and electronic properties for use as research probes or therapeutic candidates.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

- **Safety Precautions:** **5-Benzyloxy-DL-tryptophan** is classified as an irritant.^[1] Avoid inhalation of dust and contact with skin and eyes.^[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
- **Storage Conditions:** For long-term stability, the compound should be stored at -20°C, desiccated, and protected from light.^[2]

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